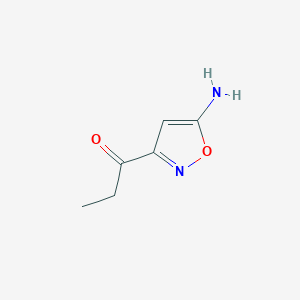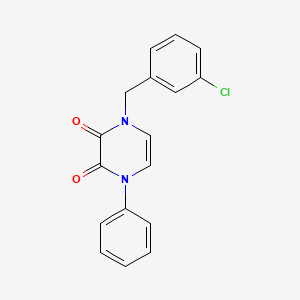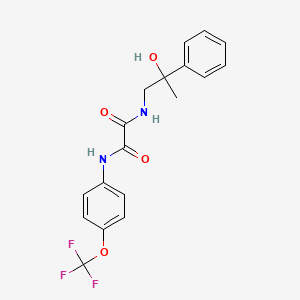
N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, commonly referred to as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a potent inhibitor of a class of enzymes known as serine proteases, which are involved in a wide range of biological processes.
Applications De Recherche Scientifique
Electrochemical Properties and Catalytic Applications
N-oxyl compounds, including those related to the structure of interest, have been highlighted for their diverse roles as catalysts in the selective oxidation of organic molecules. These compounds are notably used in both laboratory and industrial settings, with their electrochemical properties enabling a wide range of electrosynthetic reactions without the need for chemical oxidants. The ability of N-oxyl reagents to undergo facile redox reactions suggests potential applications for N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in electrocatalysis and organic synthesis (Nutting, Rafiee, & Stahl, 2018).
Optical Probes for Biological Applications
Compounds with boronate deprotection mechanisms, similar in functionality to the compound , have been developed as selective optical probes for detecting reactive oxygen species within biological systems. The specificity and dynamic range of these probes, exemplified by Peroxyfluor-1 (PF1), highlight the potential for this compound to serve in intracellular imaging and the study of oxidative stress in living cells (Chang, Pralle, Isacoff, & Chang, 2004).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for oxalamide compounds, including those with similar structural features to the compound of interest. These pathways provide efficient methods for producing N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the versatility and potential utility of this compound in synthetic organic chemistry (Mamedov et al., 2016).
Material Science Applications
In the realm of materials science, oxalamide compounds have been investigated for their role as nucleating agents in polymers, enhancing crystallization behavior and affecting physical properties. Studies on poly(l-lactic acid) (PLLA) with soluble-type nucleators, such as oxalamide derivatives, reveal significant improvements in crystallization rates and thermal properties. This suggests potential applications for this compound in developing advanced materials with tailored properties (Shen et al., 2016).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-17(26,12-5-3-2-4-6-12)11-22-15(24)16(25)23-13-7-9-14(10-8-13)27-18(19,20)21/h2-10,26H,11H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLZRMUBBQNELS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2364930.png)
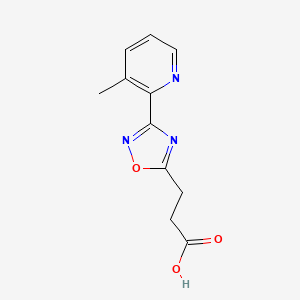
![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)
![methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate](/img/structure/B2364936.png)
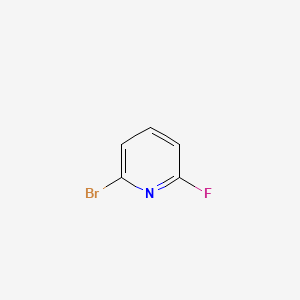
![1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2364939.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2364943.png)
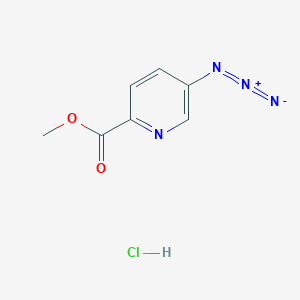
![N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2364947.png)

![10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2364951.png)
